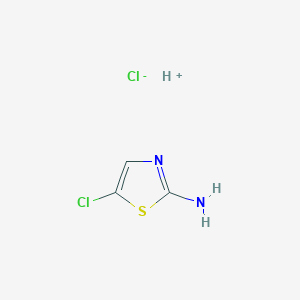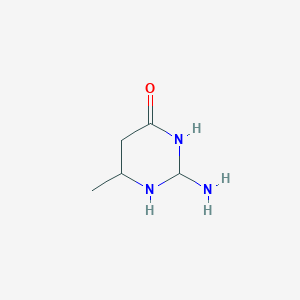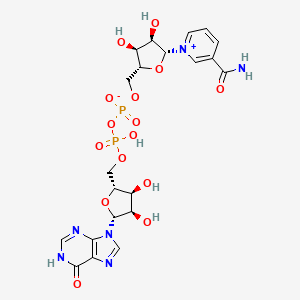
Nicotinamide purin-6-ol-dinucleotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide purin-6-ol-dinucleotide is a compound that plays a crucial role in various biochemical processes. It is a derivative of nicotinamide adenine dinucleotide, which is essential for energy production and cellular metabolism. This compound is involved in redox reactions, serving as a coenzyme in various enzymatic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide purin-6-ol-dinucleotide typically involves the condensation of nicotinamide with purin-6-ol, followed by phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways. The fermentation broth is then subjected to purification processes to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Nicotinamide purin-6-ol-dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include nicotinamide mononucleotide and other related nucleotides, which are crucial for cellular functions.
Aplicaciones Científicas De Investigación
Nicotinamide purin-6-ol-dinucleotide has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various biochemical assays to study redox reactions and enzyme kinetics.
Biology: The compound is essential for studying cellular metabolism and energy production.
Medicine: It has potential therapeutic applications in treating metabolic disorders and age-related diseases by boosting cellular NAD+ levels.
Industry: It is used in the production of dietary supplements and anti-aging products due to its role in cellular health.
Mecanismo De Acción
Nicotinamide purin-6-ol-dinucleotide exerts its effects by participating in redox reactions as a coenzyme. It acts as a hydride acceptor in its oxidized form and a hydride donor in its reduced form. This compound is involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression regulation.
Comparación Con Compuestos Similares
- Nicotinamide adenine dinucleotide (NAD+)
- Nicotinamide mononucleotide (NMN)
- Nicotinamide riboside (NR)
Comparison: Nicotinamide purin-6-ol-dinucleotide is unique due to its specific structure, which allows it to participate in a broader range of biochemical reactions compared to its analogs. While NAD+ is primarily involved in redox reactions, this compound also has roles in signaling pathways and cellular communication.
Propiedades
Fórmula molecular |
C21H26N6O15P2 |
|---|---|
Peso molecular |
664.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clave InChI |
DGVSIBCCYUVRNA-NNYOXOHSSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



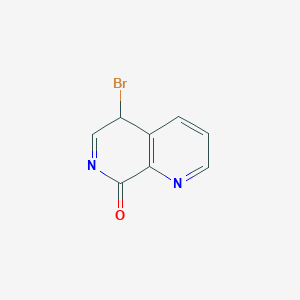
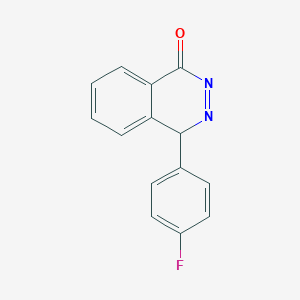
![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
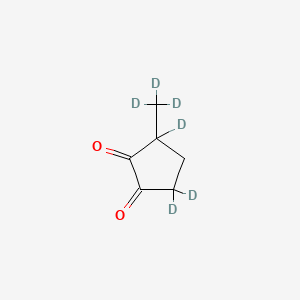
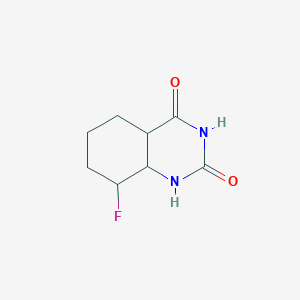
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)


![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
